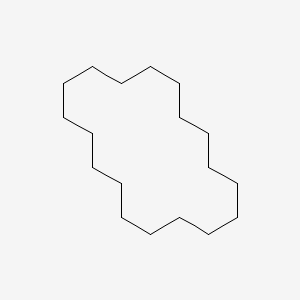
Cyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctadecane is a cycloalkane with the molecular formula C18H36 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, forming a closed ring structure with 18 carbon atoms. This compound is known for its stability and is primarily used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctadecane can be synthesized through various methods, including:
Carbon-Carbon Bond Formation Reactions: These reactions often require specific catalysts or high-temperature conditions.
Reduction or Condensation Reactions: this compound can also be prepared by reducing or condensing precursor compounds like cyclooctanol or cyclooctanone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation processes. These processes involve the hydrogenation of long-chain alkenes or alkynes in the presence of metal catalysts under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Cyclooctadecane undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Cyclooctadecanone, cyclooctadecanol.
Reduction Products: Smaller cycloalkanes, alkanes.
Substitution Products: Halogenated cyclooctadecanes.
Wissenschaftliche Forschungsanwendungen
Cyclooctadecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in the study of lipid membranes and their properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclooctadecane involves its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions allow this compound to form stable complexes with other compounds, which can be utilized in various applications such as drug delivery and material science .
Molecular Targets and Pathways:
Van der Waals Forces: this compound interacts with other molecules through weak van der Waals forces, which contribute to its stability and ability to form complexes.
Hydrophobic Interactions: The hydrophobic nature of this compound allows it to interact with other hydrophobic molecules, making it useful in applications involving lipid membranes and hydrophobic drug delivery.
Vergleich Mit ähnlichen Verbindungen
Cyclooctadecane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. Here are some key points of comparison:
Cyclohexane (C6H12): Cyclohexane is a smaller cycloalkane with six carbon atoms.
Cyclooctane (C8H16): Cyclooctane has eight carbon atoms and is more reactive than this compound due to its smaller ring size.
Cyclododecane (C12H24): Cyclododecane has twelve carbon atoms and is similar in stability to this compound.
Uniqueness of this compound: this compound’s larger ring size and stability make it unique among cycloalkanes. Its ability to form stable complexes and its applications in various fields highlight its versatility and importance in scientific research and industry .
Eigenschaften
CAS-Nummer |
296-18-4 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
cyclooctadecane |
InChI |
InChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2 |
InChI-Schlüssel |
JNFIMRWCDIOUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


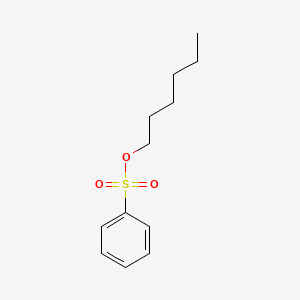
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)


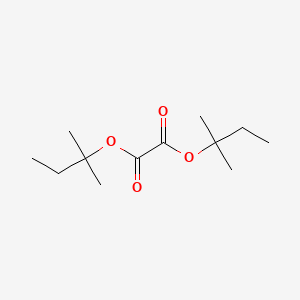
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
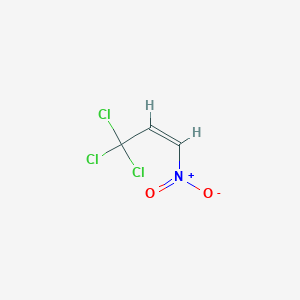
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)


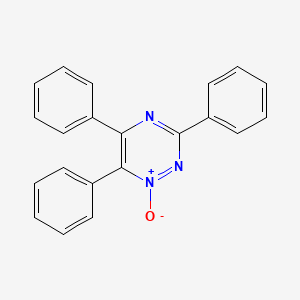
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
